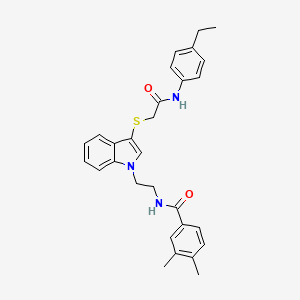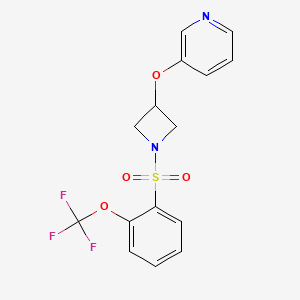
(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C12H11FN2O3S2 and its molecular weight is 314.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
(E)-N-(3-allyl-4-oxothiazolidin-2-ylidene)-4-fluorobenzenesulfonamide derivatives have been found to have potential applications in photodynamic therapy for cancer treatment. A study highlighted the synthesis of related compounds with high singlet oxygen quantum yield, which are crucial for Type II mechanisms in photodynamic therapy, showing promising results for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
Derivatives of this compound have been studied for their interaction with DNA and anticancer activity. In one study, mixed-ligand copper(II)-sulfonamide complexes showed significant potential in DNA binding and cleavage, exhibiting notable antiproliferative activity against various cancer cell lines, suggesting their usefulness as anticancer agents (González-Álvarez et al., 2013).
Antimicrobial and Antitubercular Activities
Several derivatives related to this compound have been synthesized and showed promising antimicrobial and antitubercular activities. These compounds displayed high activity against Mycobacterium smegmatis, indicating their potential as antimicrobial agents (Yolal et al., 2012).
Anticonvulsant and Sedative-Hypnotic Activities
In the context of neurological disorders, certain 4-thiazolidinone derivatives related to the chemical have been found to exhibit anticonvulsant and sedative-hypnotic activities. These compounds interact with benzodiazepine receptors, which are crucial in the treatment of convulsions and sedation (Faizi et al., 2017).
Corrosion Inhibition
Some derivatives of this compound have been evaluated for their corrosion inhibition properties. Studies involving quantum chemical calculations and molecular dynamics simulations suggest these compounds could be effective in preventing corrosion of metals, particularly iron (Kaya et al., 2016).
COX-2 Inhibition and Potential in Rheumatoid Arthritis Treatment
Certain 4-oxothiazolidin-2-ylidene derivatives have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. One such compound, JTE-522, has shown potential in the treatment of conditions like rheumatoid arthritis and osteoarthritis due to its selective inhibition of COX-2 (Hashimoto et al., 2002).
Properties
IUPAC Name |
(NE)-4-fluoro-N-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c1-2-7-15-11(16)8-19-12(15)14-20(17,18)10-5-3-9(13)4-6-10/h2-6H,1,7-8H2/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPSVJBDTQDPGG-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)CS/C1=N/S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Phenylpyrazol-4-yl) 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2563287.png)
![10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2563288.png)
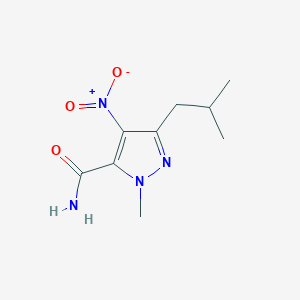
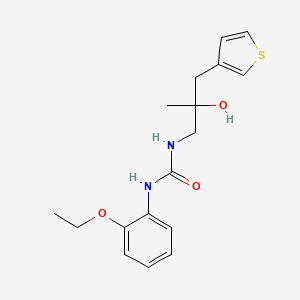


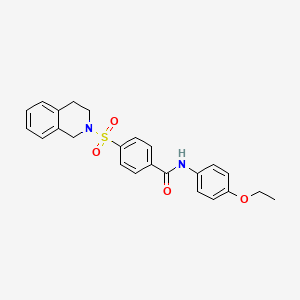

![1-[4-(5-Isoxazolyl)phenyl]-4-methylpiperazine](/img/structure/B2563298.png)
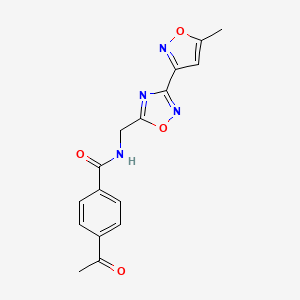
![2-[(2,5-difluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2563304.png)
![ethyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2563306.png)
